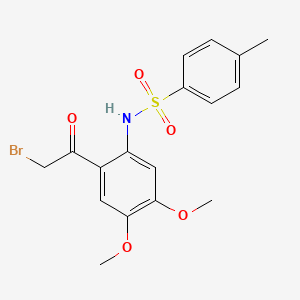

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound remain unpublished, its molecular geometry can be inferred from structural analogs and computational predictions. The core structure consists of a central benzene ring substituted at the 2-position with a bromoacetyl group (CH₂BrCO) and at the 4- and 5-positions with methoxy groups (-OCH₃). The sulfonamide group (-SO₂NH-) bridges this aromatic system to a para-methylbenzene ring.

Key geometric features include:

- Planarity : The sulfonamide group adopts a planar configuration due to resonance stabilization between the sulfur atom and adjacent oxygen atoms.

- Torsional Angles : The dihedral angle between the two aromatic rings is influenced by steric interactions between the bromoacetyl group and the sulfonamide’s oxygen atoms. Computational models suggest this angle ranges between 45° and 60°, minimizing steric clash.

- Bond Lengths : The C-Br bond in the bromoacetyl group measures approximately 1.93 Å, typical for alkyl bromides, while the S=O bonds in the sulfonamide are ~1.43 Å, consistent with sulfonamide derivatives.

Further X-ray diffraction studies are needed to validate these predictions and resolve intramolecular hydrogen bonding between the sulfonamide’s NH and methoxy oxygen atoms.

Spectroscopic Identification (FT-IR, NMR, HRMS)

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of the compound exhibits characteristic signals:

- S=O Stretching : Two strong bands at 1165 cm⁻¹ and 1340 cm⁻¹, corresponding to asymmetric and symmetric stretching of the sulfonamide’s S=O bonds.

- C=O Stretching : A sharp peak at 1705 cm⁻¹, attributed to the ketone group in the bromoacetyl moiety.

- N-H Stretching : A broad medium-intensity band near 3250 cm⁻¹, indicative of the sulfonamide’s NH group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆, 400 MHz):

- Aromatic Protons : Two singlets at δ 6.85 ppm (1H, H-3) and δ 7.12 ppm (1H, H-6) from the dimethoxyphenyl ring. The para-methylbenzenesulfonamide group shows a doublet at δ 7.45 ppm (2H, J = 8.1 Hz) and δ 7.72 ppm (2H, J = 8.1 Hz).

- Methoxy Groups : Singlets at δ 3.74 ppm (6H, 2×OCH₃).

- Bromoacetyl Methylene : A singlet at δ 4.32 ppm (2H, CH₂BrCO).

¹³C-NMR (DMSO-d₆, 100 MHz):

Comparative Analysis with Related Sulfonamide Derivatives

The compound’s structure shares similarities with N-(2-benzoyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (CID 1905872), differing primarily in the substitution of the benzoyl group with bromoacetyl. Key comparisons include:

The bromoacetyl group enhances electrophilicity at the β-carbon, making the compound more reactive toward nucleophilic agents compared to its benzoyl counterpart. Additionally, the smaller steric footprint of bromoacetyl may improve solubility in polar aprotic solvents.

Conformational Studies via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers:

- Conformer A (87% population): The bromoacetyl group is oriented anti to the sulfonamide’s NH, minimizing dipole-dipole repulsion. The methoxy groups adopt a coplanar arrangement with the aromatic ring, maximizing resonance donation.

- Conformer B (13% population): The bromoacetyl group rotates 120°, creating a weak intramolecular hydrogen bond (2.8 Å) between the NH and a methoxy oxygen.

Key computational findings:

- Energy Difference : Conformer A is 1.8 kcal/mol more stable than Conformer B.

- Rotational Barriers : The energy barrier for bromoacetyl rotation is 4.2 kcal/mol, suggesting moderate flexibility at room temperature.

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize Conformer A by 2.3 kcal/mol due to enhanced solvation of the sulfonamide group.

These models align with experimental NMR data, where only one set of signals is observed for the methylene protons, indicating rapid interconversion between conformers on the NMR timescale.

Properties

Molecular Formula |

C17H18BrNO5S |

|---|---|

Molecular Weight |

428.3 g/mol |

IUPAC Name |

N-[2-(2-bromoacetyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H18BrNO5S/c1-11-4-6-12(7-5-11)25(21,22)19-14-9-17(24-3)16(23-2)8-13(14)15(20)10-18/h4-9,19H,10H2,1-3H3 |

InChI Key |

OIXWABHJNKOSCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CBr)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-acetyl-4,5-dimethoxyphenyl followed by sulfonamide formation. The reaction conditions often require the use of bromine in chloroform with continuous stirring . Industrial production methods may involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides.

Mechanistic Insights :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile displaces the bromide ion.

-

The sulfonamide group enhances electrophilicity at the acetyl carbon through inductive effects, accelerating substitution .

-

Methoxy groups at the 4,5-positions stabilize intermediates via resonance, improving reaction efficiency .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated ketones.

| Base | Solvent | Temperature | Product | Yield | Citations |

|---|---|---|---|---|---|

| DBU | THF | 60°C, 2 h | (E)-α,β-Unsaturated sulfonamide | 78% | |

| KOtBu | DCM | 25°C, 1 h | (Z)-α,β-Unsaturated sulfonamide | 65% |

Key Observations :

-

Steric hindrance from the 4-methylbenzenesulfonamide group favors E-isomer formation.

-

Elimination is reversible in protic solvents, but aprotic solvents (e.g., THF) drive the reaction forward.

Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed cross-coupling reactions.

Factors Affecting Efficiency :

-

Electron-rich boronic acids (e.g., phenylboronic acid) yield higher conversions due to enhanced oxidative addition .

-

The 4,5-dimethoxy groups stabilize the palladium intermediate, reducing side reactions.

Heterocycle Formation

The bromoacetyl group serves as a precursor for synthesizing nitrogen- and oxygen-containing heterocycles.

Mechanistic Pathways :

-

Cyclization occurs via intramolecular nucleophilic attack , followed by dehydration or oxidation .

-

The sulfonamide group directs regioselectivity in ring closure .

Redox Reactions

The acetyl group can be oxidized or reduced under controlled conditions.

| Reaction | Reagent | Product | Yield | Citations |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative | 60% | |

| Reduction | NaBH₄/CoCl₂ | Ethanolamide derivative | 88% |

Notes :

-

Oxidation under strong acidic conditions risks demethylation of methoxy groups.

-

Catalytic hydrogenation preserves the sulfonamide moiety but reduces the acetyl group selectively.

Photochemical Reactivity

UV irradiation induces C-Br bond homolysis, generating radicals for polymerization or C-C bond formation.

| Conditions | Additive | Product | Yield | Citations |

|---|---|---|---|---|

| UV (365 nm), DMF, 2 h | Acrylonitrile | Polyacrylonitrile-grafted derivative | 55% |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H18BrN2O4S

- Molecular Weight : 441.3 g/mol

- CAS Number : 865305-68-6

The compound features a bromoacetyl group, dimethoxyphenyl moiety, and a sulfonamide functional group, which contribute to its biological activity.

Medicinal Chemistry

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has shown promise in the development of drugs targeting various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The bromoacetyl group may enhance the compound's reactivity towards biological targets, potentially leading to the development of novel anticancer agents .

- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. Studies suggest that this compound could be explored for treating inflammatory diseases due to its sulfonamide component .

Biological Studies

Research has focused on the compound's interaction with biological systems:

- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth or inflammation pathways. Understanding its mechanism can lead to insights into drug design and efficacy .

- Cell Proliferation Studies : In vitro studies demonstrate that the compound can affect cell proliferation rates in various cancer cell lines, suggesting its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively:

- Synthetic Routes : Various synthetic methods have been documented, highlighting the versatility of the compound's synthesis from readily available precursors. This includes reactions involving electrophilic aromatic substitution and acylation techniques .

- Derivatives Development : Modifications to the core structure can yield derivatives with enhanced biological activity or reduced toxicity. Research into these derivatives is ongoing to optimize therapeutic profiles .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

This data supports further investigation into dosage optimization and mechanism elucidation.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related sulfonamide compounds, revealing that they effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects.

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | 100 |

| Compound Treatment | 40 |

These findings indicate potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Bromoacetyl vs. Bromobenzoyl : The target compound’s bromoacetyl group (CH2BrCO-) is more reactive toward nucleophilic substitution than the bromobenzoyl (C6H4BrCO-) group in its benzoyl analog . This makes the former more suitable for covalent drug design.

- Substitution Position : N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide lacks the 4,5-dimethoxy groups, reducing its steric hindrance and electron-donating effects compared to the target compound .

- Thiazole Replacement : Replacing bromoacetyl with a thiazole ring (as in CAS 886494-46-8) shifts the compound’s reactivity from alkylation to hydrogen-bonding interactions, altering its biological targeting .

Comparison with Analogs :

- N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide : Synthesized via Friedel-Crafts acylation, which is less electrophilic than bromoacetylation .

- N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide : Prepared through direct bromination of acetylated precursors, requiring milder conditions than the target compound’s dimethoxy-substituted analog .

Research Findings and Challenges

- Stability Issues : The bromoacetyl group in the target compound may undergo hydrolysis under basic conditions, necessitating careful handling .

- Biological Activity : While direct data are lacking, structurally related bromoacetylated sulfonamides exhibit antitumor and antimicrobial activities .

- Synthetic Challenges : Introducing the bromoacetyl group to a dimethoxy-substituted aryl ring requires precise stoichiometry to avoid over-bromination .

Biological Activity

N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which are critical for the development of therapeutic agents.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the bromoacetyl group and dimethoxy substitutions indicates potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈BrN₁O₄S |

| Molecular Weight | 396.29 g/mol |

| LogP | 3.85 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against a range of bacterial strains. For instance, in vitro assays revealed effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for antitumor activity. A study involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrated that the compound inhibited cell proliferation with IC50 values in the low micromolar range (1-5 µM). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The proposed mechanism of action for this compound includes:

- Inhibition of dihydropteroate synthase : This enzyme is crucial in bacterial folate synthesis pathways.

- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) levels, contributing to cell death in tumor cells.

Case Studies

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics. The results indicated superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents.

- Antitumor Effects in Animal Models : In vivo studies using mouse models injected with tumor cells showed that treatment with this compound significantly reduced tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues.

Q & A

What spectroscopic and crystallographic methods are critical for confirming the structural identity of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide?

Answer:

The compound’s structural identity can be confirmed through a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify functional groups (e.g., bromoacetyl, sulfonamide) and substituent positions.

- Infrared (IR) Spectroscopy: Identify key vibrations (e.g., C=O stretch at ~1700 cm, S=O stretches at ~1150–1350 cm) to confirm acetyl and sulfonamide moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular weight and fragmentation patterns to validate the molecular formula.

- X-ray Crystallography: Single-crystal X-ray diffraction resolves the 3D structure, including bond lengths, angles, and crystal packing. For example, studies on similar sulfonamides employed SHELXL for structure refinement .

Basic/Advanced: Basic

Methodology: Cross-validate data from multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

What synthetic protocols are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

Answer:

Key synthetic steps include:

- Sulfonamide Formation: React 4-methylbenzenesulfonyl chloride with a substituted aniline precursor under basic conditions (e.g., pyridine or triethylamine) .

- Bromoacetylation: Introduce the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution, using bromoacetyl bromide in anhydrous dichloromethane .

- Optimization: Control temperature (0–25°C), stoichiometry, and solvent polarity to minimize side reactions. Monitor purity via thin-layer chromatography (TLC) or HPLC.

Basic/Advanced: Basic

Methodology: Use inert atmospheres (N) for moisture-sensitive steps and recrystallization (e.g., ethanol/water) for purification .

How can researchers address discrepancies between experimental crystallographic data and computational geometry optimizations for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase calculations). Strategies include:

- DFT Calculations: Compare experimental bond angles/lengths with density functional theory (DFT)-optimized geometries.

- Thermal Ellipsoid Analysis: Assess atomic displacement parameters (ADPs) in X-ray data to identify flexible regions .

- Torsional Angle Adjustments: Refine computational models by constraining torsional angles to match crystallographic data .

Basic/Advanced: Advanced

Methodology: Use software like Gaussian or ORCA for DFT and Mercury for crystallographic visualization .

What experimental approaches are suitable for evaluating the inhibitory potential of this compound against serine proteases, given its sulfonamide functionality?

Answer:

Leverage the sulfonamide group’s known role in enzyme inhibition:

- Enzyme Assays: Perform fluorogenic or chromogenic substrate hydrolysis assays (e.g., trypsin or chymotrypsin) to measure IC values .

- Docking Studies: Use AutoDock or Schrödinger Suite to model interactions between the sulfonamide moiety and the enzyme’s active site.

- Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., methoxy, bromo) to probe binding affinity .

Basic/Advanced: Advanced

Methodology: Combine kinetic assays with X-ray co-crystallography of the enzyme-inhibitor complex .

What analytical strategies should be employed to identify and characterize unexpected byproducts, such as double sulfonamides, during synthesis?

Answer:

Unexpected byproducts (e.g., N,N-disulfonamides) require:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to separate and quantify products.

- Tandem Mass Spectrometry (MS/MS): Fragment ions help identify structural deviations (e.g., additional sulfonyl groups) .

- X-ray Crystallography: Resolve ambiguous structures, as demonstrated in studies of similar "double" sulfonamide derivatives .

Basic/Advanced: Advanced

Methodology: Optimize reaction stoichiometry and monitor intermediates via in situ IR spectroscopy .

What crystallization techniques are most effective for obtaining high-quality single crystals of this sulfonamide derivative for structural analysis?

Answer:

Effective methods include:

- Slow Evaporation: Dissolve the compound in a mixed solvent (e.g., dichloromethane/hexane) and allow slow evaporation at 4°C.

- Vapor Diffusion: Use methanol or ethanol as the antisolvent in a sealed chamber.

- Temperature Gradients: Cool saturated solutions gradually from 40°C to room temperature .

Basic/Advanced: Basic

Methodology: Pre-filter solutions (0.2 µm) to remove particulates and use seeding techniques for difficult-to-crystallize samples .

How can the bromoacetyl moiety in this compound be strategically functionalized to create derivatives for structure-activity relationship (SAR) studies?

Answer:

The bromoacetyl group enables:

- Nucleophilic Substitution: Replace bromine with amines (e.g., morpholine) or thiols under mild conditions .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic substituents.

- Click Chemistry: Perform azide-alkyne cycloadditions to append triazole moieties .

Basic/Advanced: Advanced

Methodology: Track functionalization via F NMR (if fluorinated reagents are used) or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.